Anti-Tuberculosis Potency: Imidazo[1,2-a]pyridine-3-carboxamides vs. Clinical Candidate PA-824
The imidazo[1,2-a]pyridine-3-carboxamide class—synthesized directly from methyl imidazo[1,2-a]pyridine-3-carboxylate as the key intermediate—exhibits exceptional potency against Mycobacterium tuberculosis H37Rv. Specifically, compound 18 from this series achieved a MIC ≤0.006 μM, surpassing the clinical candidate PA-824 by nearly 10-fold in potency against MDR and XDR clinical strains [1]. This contrasts with earlier imidazo[1,2-a]pyridine-3-nitroso derivatives, which showed only modest anti-TB activity (MIC = 3.1 μg/mL vs H37Rv) with notable toxicity to VERO cells (IC50 = 3.6 μg/mL) [2].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against M. tuberculosis |
|---|---|
| Target Compound Data | MIC ≤0.006 μM (for compound 18, a representative imidazo[1,2-a]pyridine-3-carboxamide) |
| Comparator Or Baseline | PA-824 (pretomanid): potency surpassed by nearly 10-fold; Imidazo[1,2-a]pyridine-3-nitroso derivatives: MIC = 3.1 μg/mL |
| Quantified Difference | Target compound-derived amides are >500-fold more potent than 3-nitroso analogs |
| Conditions | In vitro assay against replicating M. tuberculosis H37Rv and MDR/XDR clinical strains |
Why This Matters
Procurement of the methyl ester enables access to the most potent anti-TB chemotype in this class, with validated superiority over both earlier analogs and a clinical-stage benchmark.
- [1] Moraski, G. C.; et al. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Med. Chem. Lett. 2013, 4, 675-679. DOI: 10.1021/ml400088y View Source
- [2] Moraski, G. C.; et al. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. J. Med. Chem. 2011, 54, 4678-4694. DOI: 10.1021/jm2003424 View Source
